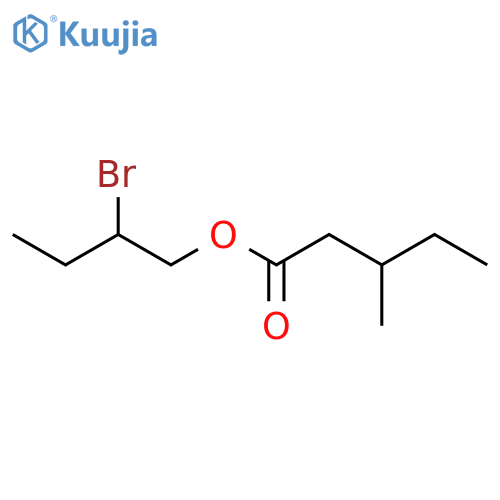Cas no 2169556-50-5 (2-bromobutyl 3-methylpentanoate)

2169556-50-5 structure
商品名:2-bromobutyl 3-methylpentanoate
2-bromobutyl 3-methylpentanoate 化学的及び物理的性質
名前と識別子
-
- 2-bromobutyl 3-methylpentanoate
- 2169556-50-5
- EN300-1478643
-
- インチ: 1S/C10H19BrO2/c1-4-8(3)6-10(12)13-7-9(11)5-2/h8-9H,4-7H2,1-3H3
- InChIKey: NSRCUBHQHZAWPU-UHFFFAOYSA-N
- ほほえんだ: BrC(CC)COC(CC(C)CC)=O
計算された属性
- せいみつぶんしりょう: 250.05684g/mol
- どういたいしつりょう: 250.05684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3Ų
2-bromobutyl 3-methylpentanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478643-100mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 100mg |
$640.0 | 2023-09-28 | ||
| Enamine | EN300-1478643-5000mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 5000mg |
$2110.0 | 2023-09-28 | ||
| Enamine | EN300-1478643-50mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 50mg |
$612.0 | 2023-09-28 | ||
| Enamine | EN300-1478643-0.05g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1478643-0.5g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 0.5g |
$699.0 | 2023-06-06 | ||
| Enamine | EN300-1478643-5.0g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 5g |
$2110.0 | 2023-06-06 | ||
| Enamine | EN300-1478643-0.25g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 0.25g |
$670.0 | 2023-06-06 | ||
| Enamine | EN300-1478643-1000mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 1000mg |
$728.0 | 2023-09-28 | ||
| Enamine | EN300-1478643-10000mg |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 10000mg |
$3131.0 | 2023-09-28 | ||
| Enamine | EN300-1478643-2.5g |
2-bromobutyl 3-methylpentanoate |
2169556-50-5 | 2.5g |
$1428.0 | 2023-06-06 |
2-bromobutyl 3-methylpentanoate 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2169556-50-5 (2-bromobutyl 3-methylpentanoate) 関連製品
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
